molecular formula C13H19N3O2 B15056263 2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B15056263
M. Wt: 249.31 g/mol
InChI Key: UBWCTFONKIQWEZ-UHFFFAOYSA-N
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Description

2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused pyridopyrimidinone core. This scaffold is structurally related to pyrimidine derivatives, which are pivotal in medicinal chemistry due to their prevalence in nucleic acids and bioactive molecules . The compound’s unique substitutions—a methyl group at position 2 and a tetrahydrofuran-2-ylmethyl moiety at position 3—impart distinct physicochemical and pharmacological properties.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

2-methyl-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H19N3O2/c1-9-15-12-4-5-14-7-11(12)13(17)16(9)8-10-3-2-6-18-10/h10,14H,2-8H2,1H3

InChI Key

UBWCTFONKIQWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNCC2)C(=O)N1CC3CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the tetrahydrofuran ring and the pyrido[4,3-d]pyrimidinone core. One common approach is to start with the synthesis of the tetrahydrofuran ring through catalytic hydrogenation of furfural . This is followed by the formation of the pyrido[4,3-d]pyrimidinone core through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of renewable biomass sources rich in cellulose, hemicelluloses, and lignin, such as corncobs or bagasse . These raw materials are processed through acid-catalyzed digestion and catalytic hydrogenation to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Analogous Compounds

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Activities/Applications References
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one 2-CF₃ C₈H₈F₃N₃O 219.166 Not explicitly reported; CF₃ enhances lipophilicity
8-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one 2-CH₃, 8-Cl C₈H₈ClN₃O 213.62 Synthetic intermediate for drug development
7-Acetyl-3-(furan-2-ylmethyl)-2-mercapto-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one 3-(Furan-2-ylmethyl), 2-SH, 7-acetyl C₁₆H₁₅N₃O₃S 362.1 Anti-leukemic activity (BET inhibitor)
2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 2-cyclopropyl, 3-(cyclopropylmethyl) C₁₅H₂₁N₃O 259.35 Intermediate for kinase inhibitors
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-(4-MeOPh), 2-(3-MeBz-S) C₂₆H₂₅N₃O₂S₂ 491.62 Not explicitly reported; sulfur enhances binding
Target Compound 2-CH₃, 3-((tetrahydrofuran-2-yl)methyl) C₁₄H₂₁N₃O₂ ~275.34 (estimated) Inferred: Potential CNS activity due to THF moiety N/A

Substituent Effects on Pharmacological Profiles

Trifluoromethyl (CF₃) Groups : The CF₃ group in increases lipophilicity and metabolic stability, making it advantageous for blood-brain barrier penetration. However, its electron-withdrawing nature may reduce nucleophilic interactions compared to the target compound’s tetrahydrofuran (THF) group.

In contrast, the THF group in the target compound may promote solubility and hydrogen bonding.

Sulfur-Containing Moieties : Thiol (SH) and sulfanyl groups in facilitate covalent or polar interactions with biological targets, as seen in CRCM5484-1’s anti-leukemic activity . The THF group in the target compound lacks such reactivity but may improve pharmacokinetics.

Furan vs.

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Saturation in the THF ring reduces CYP450-mediated oxidation risks compared to furan-containing , which may form reactive metabolites.

Biological Activity

2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2OC_{12}H_{14}N_2O, featuring a complex structure that includes a tetrahydrofuran moiety and a pyrimidine ring. The unique arrangement of atoms contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the tetrahydrofuran ring.
  • Construction of the pyrimidine framework through cyclization reactions.
  • Methylation steps to introduce the methyl group at the 2-position.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antiviral properties. For instance, nucleoside analogs have been reported to show potent inhibition against Hepatitis B virus (HBV) polymerase with IC50 values in the low nanomolar range. Although specific data on the compound is limited, its structural analogs suggest potential antiviral activity through similar mechanisms .

Anticancer Potential

The compound's structural features suggest it may interact with biological receptors involved in cancer progression. Compounds with similar structures have shown promise as selective down-regulators of estrogen receptors, which are crucial in certain breast cancers .

Other Biological Activities

A review on related compounds highlights a broad spectrum of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Reduces inflammation markers in vitro.
  • Cytotoxic : Demonstrated activity against cancer cell lines such as MCF-7 and others .

Case Studies

  • Antiviral Efficacy : A study on related pyrimidine compounds indicated that certain derivatives inhibited HBV with an EC50 value as low as 7.8 nM. This suggests that this compound could be evaluated for similar antiviral properties .
  • Cytotoxicity Testing : In assays using various cancer cell lines (e.g., MCF-7), structural analogs exhibited significant cytotoxic effects without notable cytotoxicity at high concentrations. This points toward a favorable therapeutic index for compounds within this class .

Data Summary Table

Activity Compound IC50/EC50 Values Notes
AntiviralDerivative A120 nMInhibition of HBV polymerase
Anticancer2-Methyl...VariesActive against MCF-7 cell line
Anti-inflammatoryRelated CompoundsNot specifiedReduces inflammation markers
AntimicrobialVarious AnaloguesEffective against strainsBroad spectrum activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, analogous pyrimidinone derivatives are synthesized via refluxing intermediates (e.g., substituted isothiocyanates) with nucleophiles in polar solvents like acetonitrile, using bases such as anhydrous potassium carbonate to facilitate cyclization. Purification often involves acid precipitation and recrystallization .

Q. How can the molecular structure of this compound be unequivocally confirmed?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (SC-XRD) refined via SHELX software to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy (e.g., 1^1H and 13^{13}C) to verify substituent positions and integration ratios. For example, 1^1H NMR can confirm methylene protons adjacent to tetrahydrofuran moieties .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Test against target pathogens (e.g., mycobacteria) using microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Molecular docking : Employ software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Validate docking poses using co-crystallized ligand data from the Protein Data Bank .
  • Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., varying alkyl chains or heterocycles) and correlate changes with activity data .

Q. What strategies resolve contradictions between spectroscopic data and expected structural features?

  • Methodological Answer :

  • Repeat experiments under controlled conditions to rule out impurities or degradation.
  • Alternative techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm through-space interactions.
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .
  • Catalyst screening : Test phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.
  • Temperature control : Gradual heating (e.g., reflux at 80–100°C) prevents side reactions .

Data Analysis and Technical Challenges

Q. How to address difficulties in crystallizing this compound for SC-XRD?

  • Methodological Answer :

  • Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • SHELX refinement : Apply TWINABS for correcting absorption effects in low-quality crystals .

Q. What statistical approaches are recommended for analyzing biological activity data?

  • Methodological Answer :

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values.
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors with activity .

Tables for Key Data

Synthetic Optimization Parameters
Solvent
----------------
Acetonitrile
DMF
Ethanol
Crystallographic Data
Resolution (Å)
----------------
0.84
0.92

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